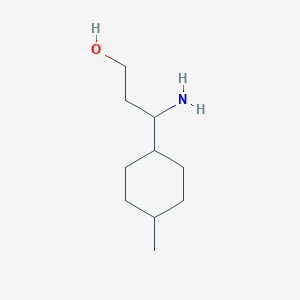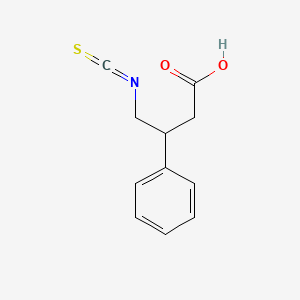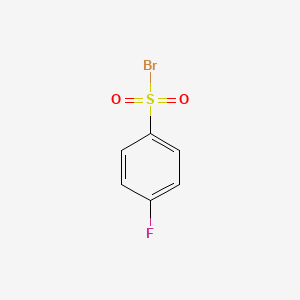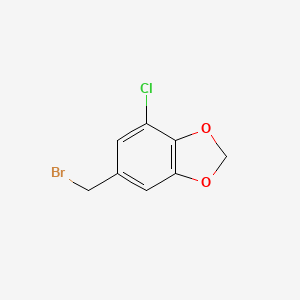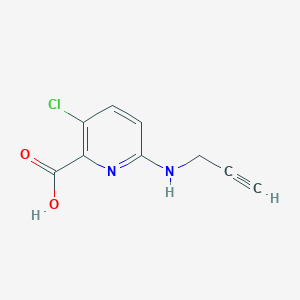
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of picolinic acid, which is known for its role in various biological processes and its use in synthetic chemistry.
Méthodes De Préparation
The synthesis of 3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid typically involves the reaction of 3-chloropicolinic acid with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chlorine atom or the alkyne group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a growth regulator in plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of agrochemical products, particularly as a component in herbicides.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid involves its interaction with specific molecular targets. In the context of herbicides, it acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to uncontrolled growth and eventually the death of the target plants. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes .
Comparaison Avec Des Composés Similaires
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid can be compared with other similar compounds such as:
Picloram: Another picolinic acid derivative used as a herbicide.
Clopyralid: A selective herbicide that targets broadleaf weeds.
Aminopyralid: Known for its effectiveness against invasive plant species.
What sets this compound apart is its unique structure, which provides specific interactions with molecular targets, leading to its distinct mode of action and effectiveness .
Propriétés
Formule moléculaire |
C9H7ClN2O2 |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
3-chloro-6-(prop-2-ynylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-5-11-7-4-3-6(10)8(12-7)9(13)14/h1,3-4H,5H2,(H,11,12)(H,13,14) |
Clé InChI |
KJDATBDKMPDKMD-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC1=NC(=C(C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


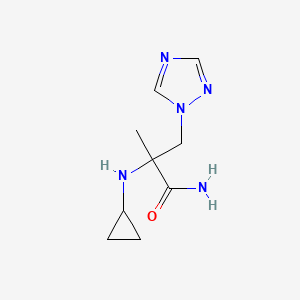
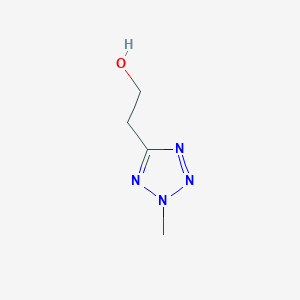
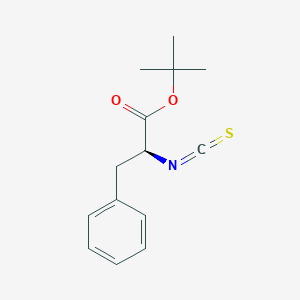
![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
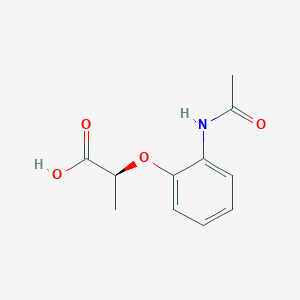
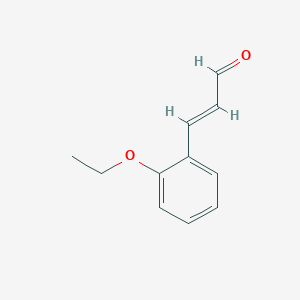
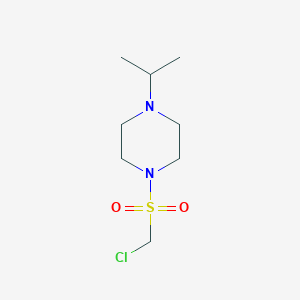
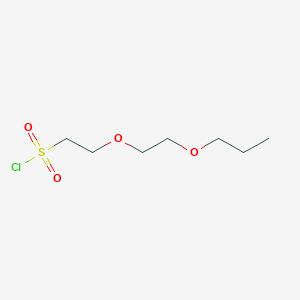
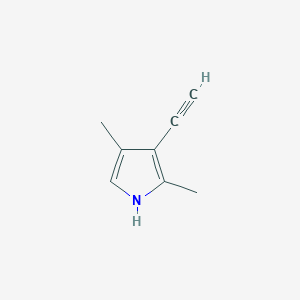
aminehydrochloride](/img/structure/B13621268.png)
